Boc-Asp(OtBu)-Pro-OH
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Overview
Description
Boc-Asp(OtBu)-Pro-OH, also known as N-α-t.-Boc-L-aspartic acid α-t.-butyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyloxycarbonyl (Boc) group is used to protect the amino group, while the tert-butyl (OtBu) group protects the carboxyl group. The synthesis process often involves the use of organic solvents and activating agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(OtBu)-Pro-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc and OtBu protective groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like EDC or DIC.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of Boc and OtBu groups.
EDC or DIC: Used as coupling agents in peptide synthesis.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and coupled peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-Asp(OtBu)-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of Boc-Asp(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and OtBu groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
Boc-Glu(OtBu)-OH: Another protected amino acid derivative used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc.
Uniqueness
Boc-Asp(OtBu)-Pro-OH is unique due to its specific protective groups, which offer stability under certain reaction conditions. The Boc group is particularly useful for protecting the amino group during acidic deprotection steps, while the OtBu group protects the carboxyl group .
Properties
Molecular Formula |
C18H30N2O7 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24) |
InChI Key |
VJWNFSDAMAHKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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